Ethyl Tetradecanoate-d27
Overview
Description
Ethyl Tetradecanoate-d27 is a deuterated form of ethyl myristate, where the hydrogen atoms are replaced with deuterium. This compound is an ester derived from myristic acid (tetradecanoic acid) and ethanol. It is often used in scientific research due to its unique properties, such as increased stability and distinct mass spectrometric signature, which make it valuable for various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl Tetradecanoate-d27 can be synthesized through the esterification of deuterated myristic acid (tetradecanoic acid-d27) with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of deuterated myristic acid with ethanol in the presence of a catalyst. The reaction is carried out in large reactors, and the product is purified using industrial-scale distillation columns .
Chemical Reactions Analysis
Types of Reactions
Ethyl Tetradecanoate-d27 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce deuterated myristic acid and ethanol.
Reduction: Reduction of this compound can yield deuterated myristyl alcohol.
Oxidation: Oxidation of this compound can lead to the formation of deuterated myristic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Deuterated myristic acid and ethanol.
Reduction: Deuterated myristyl alcohol.
Oxidation: Deuterated myristic acid.
Scientific Research Applications
Ethyl Tetradecanoate-d27 is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of fatty acids and their derivatives.
Biological Studies: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Pharmaceutical Research: Utilized in the formulation of drug delivery systems and to study the pharmacokinetics of esterified compounds.
Industrial Applications: Used in the production of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of Ethyl Tetradecanoate-d27 involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release deuterated myristic acid and ethanol. The deuterated myristic acid can then be incorporated into lipid membranes or metabolized further. The presence of deuterium atoms provides a distinct mass spectrometric signature, allowing for precise tracking and quantification in metabolic studies .
Comparison with Similar Compounds
Ethyl Tetradecanoate-d27 can be compared with other similar compounds, such as:
Ethyl Myristate: The non-deuterated form, which has similar chemical properties but lacks the distinct mass spectrometric signature provided by deuterium.
Methyl Myristate: An ester of myristic acid with methanol, which has a shorter alkyl chain compared to this compound.
Isopropyl Myristate: An ester of myristic acid with isopropanol, commonly used in cosmetics and pharmaceuticals for its emollient properties.
This compound is unique due to the presence of deuterium, which enhances its stability and provides a distinct mass spectrometric signature, making it particularly valuable for analytical and research applications .
Properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKRHZKQPFCLLS-XTVIBXJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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